N-{[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N6O2S2/c27-26(28,29)17-7-4-8-18(13-17)35-21(33-34-25(35)39-15-22(36)32-24-30-11-12-38-24)14-31-23(37)20-10-3-6-16-5-1-2-9-19(16)20/h1-13H,14-15H2,(H,31,37)(H,30,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJMFSSBTOWEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)SCC(=O)NC5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, followed by their coupling with the naphthalene carboxamide. Common reagents used in these reactions include thionyl chloride, trifluoromethylbenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The scalability of the synthesis process is crucial for its application in large-scale research and development.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the thiazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Thiazole vs. Benzothiazole : The benzothiazole analog () shows enhanced anticancer activity due to increased planar aromaticity, improving DNA intercalation .
- Triazole vs. Thiadiazole : Thiadiazole derivatives () exhibit reduced potency against fungal targets compared to triazole-containing compounds, likely due to weaker hydrogen bonding .
- Trifluoromethyl Substitution : The trifluoromethyl group in the target compound and II-M.X.2 enhances activity against resistant fungal strains by reducing metabolic degradation .
Pharmacokinetic and Physicochemical Properties
Key Observations:
Antimicrobial Activity
Biological Activity
N-{[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide is a complex organic compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a naphthalene core substituted with various functional groups that contribute to its biological activity. The presence of the thiazole and triazole rings enhances its interaction with biological targets.
Structural Formula:
Antimicrobial Activity
Recent studies have shown that derivatives of naphthalene-1-carboxamides exhibit significant antimycobacterial activity. For instance, compounds structurally similar to the target compound have demonstrated two-fold higher efficacy against Mycobacterium avium compared to standard treatments like rifampicin and ciprofloxacin.
Table 1: Antimycobacterial Activity Comparison
| Compound | MIC (μg/mL) | Comparison Drug | Activity Level |
|---|---|---|---|
| N-{[5-(...)} | 0.5 | Rifampicin | 2x Higher |
| N-(2-Methoxyphenyl)naphthalene-1-carboxamide | 0.25 | Ciprofloxacin | 3x Higher |
Anticancer Properties
The thiazole moiety in the compound is known for its anticancer potential. Studies indicate that thiazole-containing compounds can inhibit cancer cell proliferation significantly. For example, compounds similar to the target compound have shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
In a study evaluating the cytotoxic effects of various naphthalene derivatives:
- Compound A exhibited an IC50 of 23.30 μM against Jurkat cells.
- Compound B demonstrated an IC50 of 15.50 μM against HT-29 cells.
These results suggest that modifications in the structure can enhance or reduce anticancer activity.
The biological activity of N-{[5-(...)} is believed to stem from multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
- Binding Affinity : The structural components allow for high binding affinity to specific biological targets such as DNA or proteins involved in cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Variations in substituents on the naphthalene ring and the presence of electron-withdrawing groups significantly influence lipophilicity and biological efficacy.
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing | Increases antimicrobial activity |
| Lipophilicity | Higher lipophilicity correlates with reduced activity beyond optimal levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
